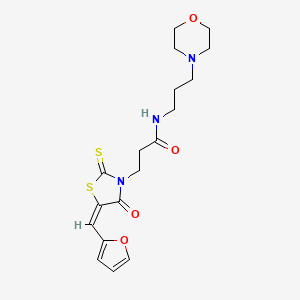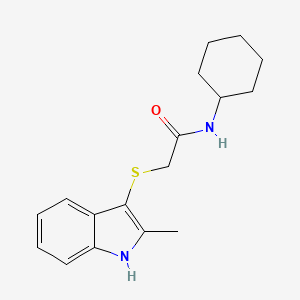![molecular formula C20H22N6O2 B2914184 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one CAS No. 2210052-60-9](/img/structure/B2914184.png)
2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one is a useful research compound. Its molecular formula is C20H22N6O2 and its molecular weight is 378.436. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Chemical Properties
The synthesis of heterocyclic compounds, including those similar to 2-(1H-benzo[d]imidazol-1-yl)-1-(2-morpholino-6,7-dihydropyrido[2,3-d]pyrimidin-8(5H)-yl)ethan-1-one, has been a focus of research due to their potential in various scientific and pharmacological applications. One approach involves the condensation of 2-aryl-substituted pyrimidin-5-ylpropanoic acids with ortho-diamines to synthesize new derivatives of imidazo- and benzo[4',5']imidazo[1',2':1,6]pyrido[2,3-d]pyrimidines, showcasing a method to create condensed heterocyclic systems with potential biological activities (Harutyunyan, 2016).
Another significant aspect of research focuses on the antimicrobial properties of related compounds. For instance, certain derivatives have been synthesized and shown to exhibit antimicrobial action, comparing favorably with conventional antibiotics like Chloramphenicol and Amphotericin B (Ch, 2022). This highlights the potential of such compounds in the development of new antimicrobial agents.
Anti-inflammatory and Antioxidant Applications
Further studies have expanded into anti-inflammatory and antioxidant applications. Compounds synthesized from 2-guanidinobenzimidazole with triethyl orthoformate and reactive methylene compounds have shown significant anti-inflammatory activity in in-vivo models, such as against carrageenan-induced paw edema in albino rats. This indicates their potential as new anti-inflammatory agents (Prajapat & Talesara, 2016).
Similarly, synthesized benzimidazole derivatives have been studied for their corrosion inhibition efficiency on N80 steel in hydrochloric acid solution, demonstrating their utility in material science and engineering applications by offering a method to protect metals from corrosion. These studies also employ electrochemical, thermodynamic, and quantum chemical analyses to understand the compounds' inhibitory mechanisms (Yadav et al., 2016).
Catalysis and Synthetic Methodology
Research into catalysis and synthetic methodology using related compounds includes the development of environmentally benign synthetic methods for benzimidazoles through acceptorless dehydrogenative condensation. This method is significant for creating 2-phenylbenzimidazole and demonstrates a greener approach to synthesizing valuable chemical intermediates (Luo et al., 2017).
Additionally, the palladium-catalyzed carbonylative synthesis of functionalized benzimidazopyrimidinones outlines a new approach to these compounds, further expanding the toolkit available for organic synthesis and offering pathways to complex molecules with potential biological activity (Mancuso et al., 2017).
Propiedades
IUPAC Name |
2-(benzimidazol-1-yl)-1-(2-morpholin-4-yl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-8-yl)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N6O2/c27-18(13-25-14-22-16-5-1-2-6-17(16)25)26-7-3-4-15-12-21-20(23-19(15)26)24-8-10-28-11-9-24/h1-2,5-6,12,14H,3-4,7-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBHLFDJDSJJOGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CN=C(N=C2N(C1)C(=O)CN3C=NC4=CC=CC=C43)N5CCOCC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N6O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxybenzo[d]thiazol-2-yl)-2-(4-(ethylsulfonyl)phenyl)acetamide](/img/structure/B2914104.png)
![N-(4-chlorophenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide](/img/structure/B2914106.png)



![(Z)-methyl 2-(2-(benzoylimino)-6-methylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2914111.png)

![2-[(1,1-dioxothiolan-3-yl)carbamoylamino]acetic Acid](/img/structure/B2914115.png)


![N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2914118.png)
![(1-(4-Chlorophenyl)cyclopentyl)(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonan-2-yl)methanone](/img/structure/B2914120.png)

![4-phenyl-N-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)butanamide](/img/structure/B2914123.png)